molecular formula C17H18O B3022287 3'-Methyl-3-(4-methylphenyl)propiophenone CAS No. 898768-45-1

3'-Methyl-3-(4-methylphenyl)propiophenone

Cat. No.: B3022287
CAS No.: 898768-45-1
M. Wt: 238.32 g/mol
InChI Key: VHYSZBPJEXTRBB-UHFFFAOYSA-N
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Description

3’-Methyl-3-(4-methylphenyl)propiophenone is an organic compound with the chemical formula C17H18O and a molecular weight of 238.32 g/mol . It is characterized by a propiophenone structure with a methyl substituent at the 4th position on the phenyl ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Safety and Hazards

This compound is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed or inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

3’-Methyl-3-(4-methylphenyl)propiophenone is an organic aromatic ketone, characterized by a propiophenone structure with a methyl substituent at the para position . It is a fundamental precursor for the synthesis of complex molecules by its reactive ketone group . It is used as an intermediate in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via its reactive ketone group . This group is involved in various chemical reactions, including oxidation reactions and reduction reactions . For instance, it can undergo oxidation reactions with 1-(4-methylphenyl)-1-propanol to yield 4-methylpropiophenone .

Biochemical Pathways

The compound plays a significant role in the synthesis of complex molecules, affecting various biochemical pathways. For instance, it is used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), a synthetic cathinone known to elicit stimulation of the central nervous system .

Pharmacokinetics

Its solubility in organic solvents such as chloroform and hexane, and slight solubility in water (0332 mg/ml) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the synthesis of complex molecules, including pharmaceutical compounds. For instance, it can be used to synthesize N-(4-Chlorophenyl)-N′-[1-(4-methylphenyl)propyl]urea, a potential CRAC channel inhibitor .

Action Environment

The action of 3’-Methyl-3-(4-methylphenyl)propiophenone is influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive functional groups in the same molecule . Furthermore, its solubility characteristics suggest that it may be more effective in organic solvents .

Comparison with Similar Compounds

3’-Methyl-3-(4-methylphenyl)propiophenone can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 3’-Methyl-3-(4-methylphenyl)propiophenone, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYSZBPJEXTRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644108
Record name 1-(3-Methylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-45-1
Record name 1-(3-Methylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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